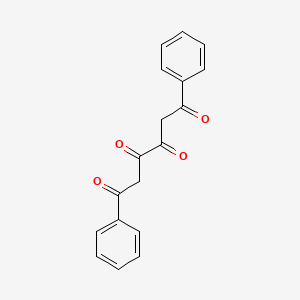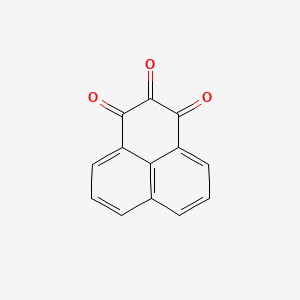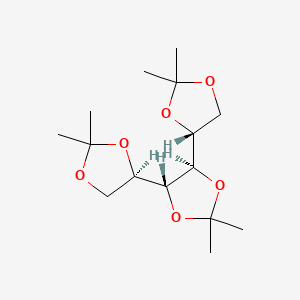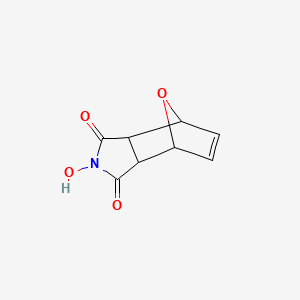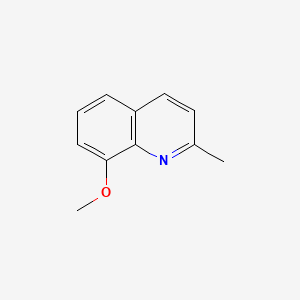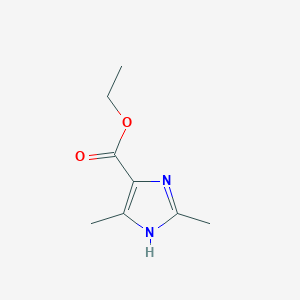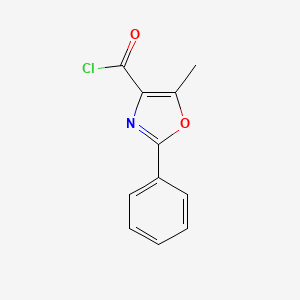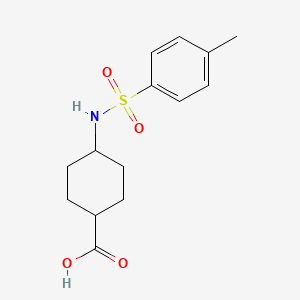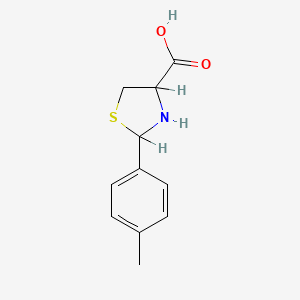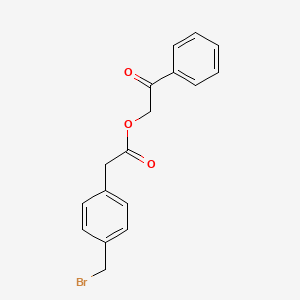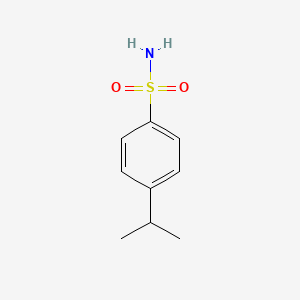
4-Isopropylbenzenesulfonamide
Übersicht
Beschreibung
4-Isopropylbenzenesulfonamide is a chemical compound with the linear formula C9H13NO2S . It has a molecular weight of 199.27 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Isopropylbenzenesulfonamide is represented by the linear formula C9H13NO2S . The InChI code for this compound is 1S/C9H13NO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) .Physical And Chemical Properties Analysis
4-Isopropylbenzenesulfonamide has a melting point range of 103-106 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Applications of Sulfonimidates
- Field : Organic & Biomolecular Chemistry
- Application Summary : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have been studied intensively over the past 50 years .
- Methods of Application : The synthesis of sulfonimidates involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes : The main advantage of such compounds is the possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent . Furthermore, sulfonimidates can be divided into two categories, acyclic and cyclic sulfonimidates .
Alkyl Transfer Reagents
- Field : Organic Chemistry
- Application Summary : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . This plays on the lability of sulfonimidates under acidic conditions .
- Methods of Application : The use of sulfonimidates as alkyl transfer reagents involves their reaction with acids, alcohols and phenols under acidic conditions .
- Results or Outcomes : The reaction of sulfonimidates with acids, alcohols and phenols can result in the transfer of alkyl groups .
Polymer Synthesis
- Field : Polymer Chemistry
- Application Summary : Sulfonimidates have been used in the synthesis of polymers .
- Methods of Application : The synthesis of polymers using sulfonimidates involves the decomposition of sulfonimidates at raised temperatures .
- Results or Outcomes : The decomposition of sulfonimidates at raised temperatures has been used to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Acid Sensitivity of Sulfonimidates
- Field : Organic Chemistry
- Application Summary : Sulfonimidates have found uses as alkyl transfer reagents to acids . This plays on the lability of sulfonimidates under acidic conditions .
- Methods of Application : The use of sulfonimidates as alkyl transfer reagents involves their reaction with acids under acidic conditions .
- Results or Outcomes : The reaction of sulfonimidates with acids can result in the transfer of alkyl groups .
Elevated Temperature Sensitivity of Sulfonimidates
- Field : Polymer Chemistry
- Application Summary : Sulfonimidates have been used in the synthesis of polymers . This plays on the lability of sulfonimidates under elevated temperatures .
- Methods of Application : The synthesis of polymers using sulfonimidates involves the decomposition of sulfonimidates at raised temperatures .
- Results or Outcomes : The decomposition of sulfonimidates at raised temperatures has been used to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 4-Isopropylbenzenesulfonamide are not available, it’s worth noting that this compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in various fields of research.
Eigenschaften
IUPAC Name |
4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOWEROKBOQYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283087 | |
| Record name | 4-isopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbenzenesulfonamide | |
CAS RN |
6335-39-3 | |
| Record name | 4-(1-Methylethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 29618 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cumenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-isopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


